4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL
Overview
Description
4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL is a complex organic compound with a molecular formula of C17H28N2O and a molecular weight of 276.42 g/mol . This compound features a piperidine ring substituted with a phenyl group and a sec-butyl(methyl)amino group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL can be achieved through multistep organic synthesis. One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction
Chemical Reactions Analysis
4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of complex organic molecules and as a building block for pharmaceuticals. In biological research, it can be used to study the interactions of piperidine derivatives with biological targets .
Mechanism of Action
The mechanism of action of 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL involves its interaction with specific molecular targets in the body. The piperidine ring and the sec-butyl(methyl)amino group play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL include other piperidine derivatives and phenyl-substituted amines. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the piperidine ring and the sec-butyl(methyl)amino group in this compound distinguishes it from other similar molecules .
Properties
IUPAC Name |
4-[3-[[butan-2-yl(methyl)amino]methyl]phenyl]piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-4-14(2)19(3)13-15-6-5-7-16(12-15)17(20)8-10-18-11-9-17/h5-7,12,14,18,20H,4,8-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOFATMPYBXDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)CC1=CC(=CC=C1)C2(CCNCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101173350 | |
Record name | 4-[3-[[Methyl(1-methylpropyl)amino]methyl]phenyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101173350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-18-1 | |
Record name | 4-[3-[[Methyl(1-methylpropyl)amino]methyl]phenyl]-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-[[Methyl(1-methylpropyl)amino]methyl]phenyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101173350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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